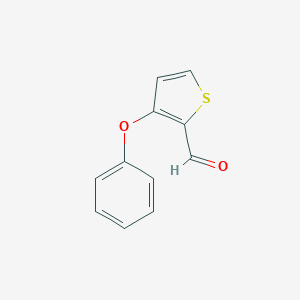

3-Phenoxythiophene-2-carbaldehyde

Descripción general

Descripción

3-Phenoxythiophene-2-carbaldehyde is an organic compound with the molecular formula C11H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structure, which combines a phenoxy group with a thiophene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxythiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with phenol derivatives under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The phenoxy and thiophene rings can undergo electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions

Major Products Formed

Oxidation: 3-Phenoxythiophene-2-carboxylic acid.

Reduction: 3-Phenoxythiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the reagents used

Aplicaciones Científicas De Investigación

Chemical Synthesis

Role as an Intermediate

3-Phenoxythiophene-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate various chemical transformations .

Synthesis Methods

The compound can be synthesized through several methods:

- Condensation Reactions : Involves the reaction of phenolic compounds with thiophene derivatives under acidic conditions.

- Oxime Formation : The aldehyde can react with hydroxylamine to form oxime derivatives, which can be further modified for enhanced biological activity .

Biological Applications

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity against various pathogens. Studies have shown significant inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound reveal that certain derivatives may inhibit cancer cell proliferation. For instance, modifications of the compound have demonstrated increased cytotoxicity against breast cancer cell lines (MDA-MB-231) with low IC50 values, indicating strong potential for therapeutic applications .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. The oxime functional group is known to interact with molecular targets, potentially reactivating acetylcholinesterase inhibited by organophosphates, which could have implications for neuroprotective therapies .

- Anticancer Activity Study : A study investigated the effects of thiophene derivatives on cancer cell lines, revealing that specific modifications led to increased cytotoxicity against breast cancer cells (MDA-MB-231) with IC50 values in the low micromolar range .

- Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .

Mecanismo De Acción

The mechanism of action of 3-Phenoxythiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy and thiophene rings contribute to its ability to interact with aromatic and hydrophobic regions of target molecules .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromothiophene-3-carbaldehyde

- 3-Methoxy-pyridine-2-carbaldehyde

- 3-Hydroxynaphthalene-2-carboxaldehyde

- 2-Isopropoxy-pyridine-3-carbaldehyde .

Uniqueness

3-Phenoxythiophene-2-carbaldehyde is unique due to its combination of a phenoxy group with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and materials .

Actividad Biológica

3-Phenoxythiophene-2-carbaldehyde is an organic compound notable for its unique structure, which includes a phenoxy group attached to a thiophene ring and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties.

- Molecular Formula : C10H9OS

- Molecular Weight : 179.25 g/mol

- CAS Number : 132706-36-1

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been observed to inhibit the proliferation of glioblastoma multiforme (GBM) cells by targeting glycolytic enzymes, similar to the action of halogenated glucose analogs .

3. Enzyme Modulation

This compound interacts with various enzymes, potentially altering their activity. This interaction may involve the formation of hydrogen bonds or other non-covalent interactions, leading to changes in enzyme kinetics and metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves:

- Binding to specific receptors or enzymes.

- Modulating metabolic pathways associated with cancer cell survival and proliferation.

- Inducing oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on GBM cells. The results indicated a significant reduction in cell viability with an IC50 value indicating potent activity. The compound was found to inhibit hexokinase II activity, thereby disrupting glycolysis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against various pathogens. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-Methylthiophene-2-carbaldehyde | 41056-90-0 | Exhibits different biological activities; methyl group alters reactivity. |

| 3-Azidothiophene-2-carbaldehyde | 56488-98-3 | Contains an azide group; useful in click chemistry applications. |

| 3-Thienylcarboxaldehyde | Not specified | Simplified structure; used in similar synthetic pathways. |

Propiedades

IUPAC Name |

3-phenoxythiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJDRZXMSDASSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(SC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381222 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132706-25-3 | |

| Record name | 3-phenoxythiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.